Pyrrolo(2,1-b)oxazole, 7a-(2,5-dimethylphenyl)hexahydro-
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Overview
Description
Pyrrolo(2,1-b)oxazole, 7a-(2,5-dimethylphenyl)hexahydro- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. Compounds containing the pyrrolo(2,1-b)oxazole ring often exhibit significant biological activity and have potential as synthetic intermediates
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolo(2,1-b)oxazole derivatives can be synthesized using various methods. One common approach involves the use of 2-aminoethanols in tandem heterocyclization reactions. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of cation exchange resin KU-2 to yield 7a-alkyl- or 7a-aryl-substituted pyrrolobenzoxazoles . Another method involves the use of catalysts and α-C−H functionalization, as well as reactions with microwave activation .
Industrial Production Methods
Industrial production methods for pyrrolo(2,1-b)oxazole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo(2,1-b)oxazole derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert pyrrolo(2,1-b)oxazole derivatives into their reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pyrrolo(2,1-b)oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized pyrrolo(2,1-b)oxazole derivatives.
Scientific Research Applications
Pyrrolo(2,1-b)oxazole derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyrrolo(2,1-b)oxazole derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, some pyrrolo(2,1-b)oxazole derivatives have been shown to inhibit tubulin polymerization, thereby affecting cell division and inducing apoptosis .
Comparison with Similar Compounds
Pyrrolo(2,1-b)oxazole derivatives can be compared with other heterocyclic compounds containing nitrogen and oxygen atoms, such as pyrrolo(1,2-a)pyrazines and pyrrolo(3,4-b)pyridines. While these compounds share some structural similarities, pyrrolo(2,1-b)oxazole derivatives are unique in their specific ring structure and the types of reactions they undergo
List of Similar Compounds
- Pyrrolo(1,2-a)pyrazines
- Pyrrolo(3,4-b)pyridines
- Pyrrolo(2,1-b)thiazoles
Properties
CAS No. |
71526-77-7 |
---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
7a-(2,5-dimethylphenyl)-3,5,6,7-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C14H19NO/c1-11-4-5-12(2)13(10-11)14-6-3-7-15(14)8-9-16-14/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key |
ZSJWNHCZADQWNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CCCN2CCO3 |
Origin of Product |
United States |
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